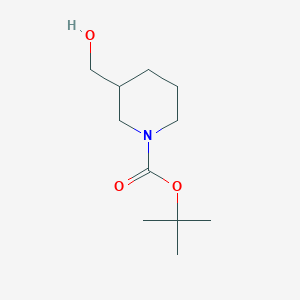

tert-ブチル 3-(ヒドロキシメチル)ピペリジン-1-カルボン酸エステル

概要

説明

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (TBHPC) is an organic compound with a wide range of applications in the scientific and industrial research fields. It is a colorless liquid with a strong odor and is widely used as a solvent and as a reagent in organic synthesis. TBHPC is a versatile compound with many potential uses, including in biochemistry, pharmacology, and analytical chemistry.

科学的研究の応用

生物活性化合物の合成

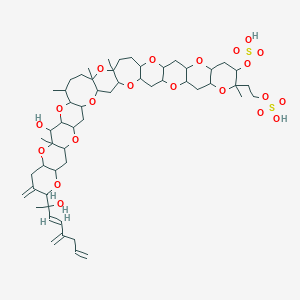

この化合物は、生物活性化合物の合成における出発物質として使用できます。 たとえば、天然プレニルインドール誘導体であるインディアセンAおよびBを合成するために使用できます . これらの誘導体は、抗癌、抗炎症、鎮痛、抗精神病、鎮痛、細胞毒性および5-リポキシゲナーゼ阻害活性を持つことが判明しています .

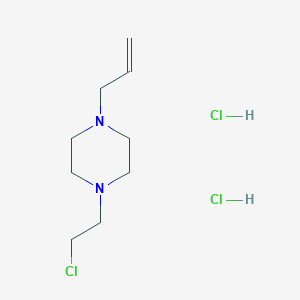

PROTAC開発における用途

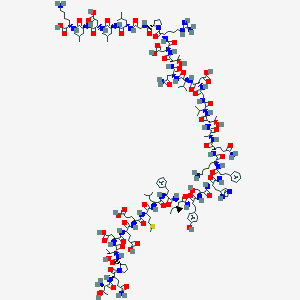

tert-ブチル 4-(4-(ヒドロキシメチル)フェニル)ピペリジン-1-カルボン酸エステルは、同様の化合物であり、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発における半可撓性リンカーとして使用されてきました . tert-ブチル 3-(ヒドロキシメチル)ピペリジン-1-カルボン酸エステルは、同様の用途がある可能性があります。

エネルギー生産における役割

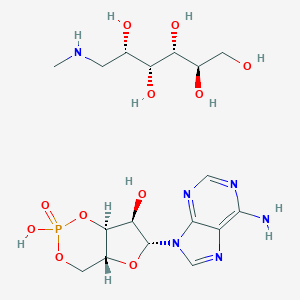

この化合物は、エネルギー生産プロセスにおいて役割を果たしている可能性があります。 ATPを生成し、無数の他の機能を実行するために使用されるプロトン駆動力(プロトン動因力)の生成に関与しています .

結核菌に関する研究

この化合物は、結核(TB)の原因となる結核菌(Mtb)が、感染した肉芽腫に存在する低酸素状態において長期生存するために不可欠です .

化学合成

tert-ブチル 3-(ヒドロキシメチル)ピペリジン-1-カルボン酸エステルは、化学合成プロセスで使用できます。 たとえば、tert-ブチル 4-[(E)-ブト-1-エン-3-イン-1-イル]-3-{[tert-ブチル(ジメチル)シリル]オキシ}-1H-インドール-1-カルボン酸エステルの合成に使用できます .

作用機序

While the specific mechanism of action for Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is not mentioned in the search results, similar compounds have been used as reagents in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors .

Safety and Hazards

将来の方向性

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.

生化学分析

Biochemical Properties

Molecular Mechanism

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377169 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-71-1 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

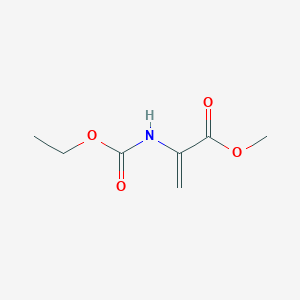

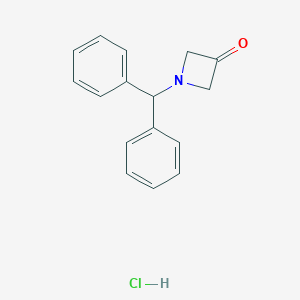

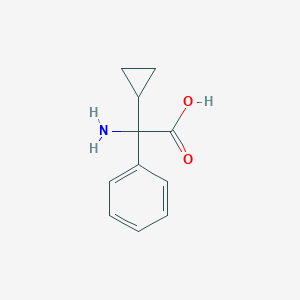

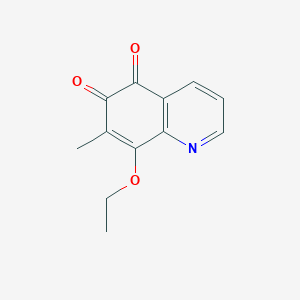

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)

![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)

![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)